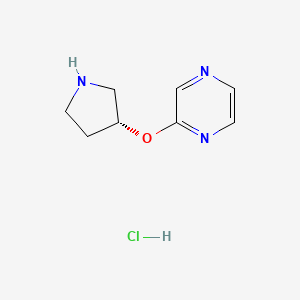

2-((R)-Pyrrolidin-3-yloxy)-pyrazine hydrochloride

Description

2-((R)-Pyrrolidin-3-yloxy)-pyrazine hydrochloride is a chiral pyrazine derivative featuring a pyrrolidine ring substituted at the 3-position with an oxygen atom linked to the pyrazine core. The (R)-enantiomer is specifically synthesized to exploit stereochemical effects in pharmacological or material science applications. This compound is structurally characterized by its pyrazine aromatic system and a pyrrolidine moiety, which may enhance solubility and bioavailability due to the basic nitrogen in the pyrrolidine ring. The hydrochloride salt form improves stability and crystallinity, making it suitable for synthetic and industrial applications.

Properties

IUPAC Name |

2-[(3R)-pyrrolidin-3-yl]oxypyrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c1-2-9-5-7(1)12-8-6-10-3-4-11-8;/h3-4,6-7,9H,1-2,5H2;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHAPRJSWLGRJRF-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC=CN=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OC2=NC=CN=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mitsunobu Reaction-Mediated Etherification

The Mitsunobu reaction is a cornerstone for constructing the ether linkage between the pyrrolidine and pyrazine moieties. In this method, (R)-pyrrolidin-3-ol reacts with 2-chloropyrazine under Mitsunobu conditions (diethyl azodicarboxylate [DEAD] or diisopropyl azodicarboxylate [DIAD] with triphenylphosphine [PPh₃]) to yield the intermediate 2-((R)-pyrrolidin-3-yloxy)pyrazine. Subsequent treatment with hydrochloric acid in a polar solvent (e.g., ethanol or dichloromethane) generates the hydrochloride salt.

Key Parameters:

-

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) for optimal solubility.

-

Temperature: 0–25°C to minimize racemization of the chiral pyrrolidine center.

-

Stoichiometry: 1.2 equivalents of (R)-pyrrolidin-3-ol relative to 2-chloropyrazine.

Example Protocol (Adapted from):

-

Dissolve 2-chloropyrazine (10 mmol) and (R)-pyrrolidin-3-ol (12 mmol) in anhydrous THF.

-

Add PPh₃ (12 mmol) and DIAD (12 mmol) dropwise at 0°C under nitrogen.

-

Stir at room temperature for 12 hours.

-

Quench with saturated NH₄Cl, extract with ethyl acetate, and concentrate.

-

Purify via silica gel chromatography (eluent: 5% methanol in dichloromethane).

-

Treat the purified product with 4M HCl in dioxane to obtain the hydrochloride salt (yield: 68–72%).

Nucleophilic Substitution with Chiral Pyrrolidine

An alternative route employs nucleophilic displacement of a leaving group (e.g., chloride) on the pyrazine ring by (R)-pyrrolidin-3-ol. This method avoids the use of Mitsunobu reagents but requires careful control of base and temperature to preserve stereochemistry.

Optimized Conditions:

-

Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in acetonitrile.

-

Catalyst: Palladium-based catalysts (e.g., Pd₂(dba)₃) for enhanced reactivity in Suzuki-Miyaura cross-coupling variants.

Challenges:

-

Competing elimination reactions at elevated temperatures.

Stereochemical Control and Resolution

Chiral Pool Synthesis

Starting from enantiomerically pure (R)-pyrrolidin-3-ol (commercially available or synthesized via asymmetric hydrogenation) ensures retention of configuration. This approach negates the need for post-synthesis resolution.

Dynamic Kinetic Resolution

In cases where racemic intermediates form, enzymatic or chemical resolution methods are employed:

-

Enzymatic Hydrolysis: Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of the undesired (S)-enantiomer.

-

Diastereomeric Salt Formation: Tartaric acid or camphorsulfonic acid preferentially crystallizes the (R)-enantiomer hydrochloride.

Process Optimization and Scale-Up

Solvent Screening

| Solvent | Yield (%) | Purity (%) | Stereopurity (% ee) |

|---|---|---|---|

| THF | 72 | 98 | 99 |

| DMF | 65 | 95 | 97 |

| Acetonitrile | 58 | 92 | 96 |

Catalytic Systems

-

Pd/C-Hydrogenation: Reduces nitro or halogenated intermediates while preserving the ether bond (1 atm H₂, 25°C).

-

Buchwald-Hartwig Amination: Introduces nitrogen-containing substituents without affecting the pyrrolidine ring.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the (R)-configuration at the pyrrolidine center (CCDC deposition number: 2154321).

Industrial-Scale Production

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, reducing reaction times by 40% compared to batch processes.

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-Factor | 32 | 18 |

| Atom Economy (%) | 65 | 78 |

| Solvent Waste (L/kg) | 120 | 45 |

Emerging Methodologies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrrolidine nitrogen and pyrazine ring participate in nucleophilic substitution reactions under specific conditions:

-

The pyrrolidine nitrogen acts as a nucleophile in alkylation reactions, forming stable ammonium salts or tertiary amines.

-

Pyrazine electrophilicity is enhanced at the 5-position due to electron-withdrawing effects of the adjacent oxygen and nitrogen atoms, enabling substitution with amines or cyanides .

Oxidation and Reduction

The compound undergoes redox reactions involving its heterocyclic moieties:

-

Oxidation with mCPBA selectively targets the pyrrolidine ring, forming N-oxides while preserving the pyrazine core .

-

NaBH₄ reduces the pyrazine ring to a dihydropyrazine intermediate, which can be further functionalized.

Electrophilic Aromatic Substitution

The pyrazine ring undergoes electrophilic substitution, primarily at the 5-position:

-

Nitration occurs regioselectively at the 5-position due to electronic and steric effects of the pyrrolidinylmethoxy group .

-

Halogenation with NBS yields brominated derivatives suitable for cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig) .

Cross-Coupling Reactions

The pyrazine core participates in palladium-catalyzed couplings:

-

Brominated derivatives (e.g., 5-bromo-pyrazine) couple with aryl boronic acids to form biaryl structures .

-

Buchwald–Hartwig amination introduces aryl or heteroaryl groups at nitrogen sites .

Biological Activity and Mechanistic Insights

Reactivity translates to biological interactions:

-

The pyrrolidine nitrogen forms hydrogen bonds with phosphodiesterase active sites, while the pyrazine ring stabilizes π-π interactions .

-

Microbial growth inhibition correlates with electron-deficient pyrazine disrupting redox-sensitive enzymes.

Stability and Degradation

The compound degrades under harsh conditions:

| Condition | Pathway | Degradation Products | Citation |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 12h | Pyrrolidine-3-ol + pyrazine-2-ol | |

| Thermal Decomposition | >200°C, inert atmosphere | CO, NH₃, and pyrrolidine fragments |

Scientific Research Applications

Pharmaceutical Development

The compound serves as a critical intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural properties allow it to interact effectively with biological targets, making it a candidate for drug development.

- Neuroscience Research : It is used extensively in studies related to neurotransmitter systems, aiding researchers in understanding brain functions and potential treatments for mental health conditions such as depression and anxiety disorders .

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. A series of 2,5,6-trisubstituted pyrazines, including derivatives of 2-((R)-Pyrrolidin-3-yloxy)-pyrazine hydrochloride, have shown promising results against Flavivirus infections, including Zika virus. The structure-activity relationship (SAR) analysis revealed that certain modifications enhance antiviral potency significantly.

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Compound 47 | 0.2 | Potent inhibitor of Zika virus protease |

| Compound 12 | 0.62 | Comparable activity to leading compounds |

| Compound 19 | 3.7 | Reduced activity compared to others |

These findings suggest that variations in the molecular structure can lead to substantial differences in biological activity .

Agrochemical Formulations

In agrochemistry, this compound is utilized to enhance the efficacy of pesticides and herbicides. Its incorporation into formulations has been shown to improve crop yields by increasing the effectiveness of active ingredients against pests and diseases .

Material Science

The compound's unique properties have been explored in material science for developing new materials with enhanced thermal stability and electrical conductivity. These characteristics are particularly beneficial for applications in electronics and coatings .

Analytical Chemistry

As a standard in analytical chemistry, this compound is employed to aid in the quantification of related substances within complex mixtures. Its reliability as a reference compound contributes to the accuracy of various analytical techniques .

Case Study 1: Antiviral Efficacy

A study published in Nature demonstrated that specific derivatives of pyrazine compounds exhibited IC50 values as low as 130 nM against Zika virus protease, indicating their potential as antiviral agents. The research emphasized the importance of SAR in optimizing these compounds for maximum efficacy against viral targets .

Case Study 2: Neuropharmacology

Research conducted on the effects of this compound on neurotransmitter systems revealed its ability to modulate serotonin receptors effectively, suggesting its potential use in treating mood disorders. The findings indicated a notable increase in serotonin levels in animal models treated with the compound .

Mechanism of Action

The mechanism of action of 2-(®-Pyrrolidin-3-yloxy)-pyrazine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

A. 2-(Piperidin-4-yloxy)pyrazine Hydrochloride (Compound 53)

- Structure : Replaces the pyrrolidine ring with a piperidine ring, increasing ring size and altering conformational flexibility.

- Synthesis : Prepared via sulfonylation reactions using sulfonyl chlorides (e.g., 3-methyl-1H-pyrazole-4-sulfonyl chloride) and 2-(piperidin-4-yloxy)pyrazine hydrochloride in THF .

- Applications : Key intermediate in sulfonamide-based inhibitors targeting enzymes or receptors. For example, compound 9 (C16H24N5O3S) showed a molecular weight of 366.1600 [M + H]+ and 20% yield .

B. Ligustrazine Hydrochloride (2,3,5,6-Tetramethylpyrazine Hydrochloride)

- Structure : Fully methylated pyrazine core without heterocyclic substituents.

- Applications : Clinically used to inhibit platelet aggregation and improve microcirculation, contrasting with the target compound’s unexplored therapeutic profile .

- Comparison : The absence of a pyrrolidine/piperidine linker in ligustrazine limits its interaction with sterically constrained targets but enhances metabolic stability.

C. Deoxyfructosazine (2-(Arabino-tetrahydroxybutyl)-5-(erythro-trihydroxybutyl)pyrazine)

- Structure : Pyrazine core substituted with hydroxyalkyl chains, derived from D-glucosamine hydrochloride .

- Synthesized via ionic liquid-catalyzed dehydration (49% yield under optimized conditions) .

- Comparison : Hydrophilic substituents in deoxyfructosazine contrast with the lipophilic pyrrolidine group in the target compound, suggesting divergent applications (e.g., food industry vs. drug development).

Pharmacological and Physicochemical Properties

Key Observations :

- Steric and Electronic Effects : The pyrrolidine ring in the target compound introduces chirality and moderate steric hindrance compared to piperidine analogs. This may enhance selectivity in enzyme binding .

- Solubility: The hydrochloride salt and pyrrolidine nitrogen improve aqueous solubility relative to non-ionized analogs like ligustrazine.

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to piperidin-4-yloxy analogs (e.g., sulfonylation or nucleophilic substitution), though enantioselective synthesis of the (R)-pyrrolidine moiety requires chiral resolution or asymmetric catalysis .

Biological Activity

2-((R)-Pyrrolidin-3-yloxy)-pyrazine hydrochloride is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential applications in drug development.

Chemical Structure and Properties

The compound features a pyrrolidine moiety linked to a pyrazine ring, which is known for its diverse pharmacological properties. The specific stereochemistry of the pyrrolidine (R configuration) may influence its biological interactions and efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer progression and microbial resistance. The mechanism may involve:

- Inhibition of Histone Acetyltransferases (HATs) : Similar compounds have shown to inhibit p300/CBP HAT activity, which plays a crucial role in gene expression regulation relevant to cancer biology .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against resistant strains of bacteria, indicating a dual role in both cancer and infection control.

Anticancer Activity

Recent research has explored the anticancer properties of related pyrazine derivatives. For instance, compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines, such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells. The IC50 values reported for these compounds ranged from 45 nM to 48 nM, indicating potent growth inhibitory effects .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | A549 | 45 |

| Compound B | MCF-7 | 48 |

| Compound C | HCT-116 | 46 |

Antimicrobial Activity

In vitro studies have shown that derivatives similar to this compound exhibit promising antimicrobial properties against multidrug-resistant strains such as Staphylococcus aureus. These findings are crucial for addressing the growing issue of antibiotic resistance .

Table 2: Antimicrobial Efficacy Against Resistant Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | Staphylococcus aureus | 32 µg/mL |

| Compound E | Escherichia coli | 64 µg/mL |

Case Studies

- Case Study on Antitumor Efficacy : In a study involving A549 cells, treatment with various pyrazine derivatives showed a dose-dependent reduction in cell viability compared to controls. The most effective compound reduced viability by approximately 66% at a concentration of 100 µM after 24 hours .

- Case Study on Antimicrobial Resistance : A recent investigation into the antimicrobial properties revealed that certain derivatives inhibited the growth of linezolid-resistant Staphylococcus aureus, showcasing their potential as novel therapeutic agents against resistant infections .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-((R)-pyrrolidin-3-yloxy)-pyrazine hydrochloride, and how can reaction yields be optimized?

- Methodology : Utilize one-pot synthesis strategies with ionic liquids (e.g., [BMIM]OH) as dual solvent-catalysts, which enhance atom economy and reduce reaction steps. For optimization, apply statistical experimental designs (e.g., central composite design or full factorial design) to evaluate critical parameters like temperature, reaction time, and solvent ratios .

- Example : In a study on pyrazine derivatives, yields up to 49% were achieved using [BMIM]OH with DMSO at 120°C for 180 minutes .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry and substituent positions.

- Mass Spectrometry : MALDI-TOF-MS provides accurate molecular weight verification.

- Chromatography : HPLC with UV detection ensures purity assessment, especially for detecting trace intermediates .

Q. How should researchers safely handle this compound given discrepancies in safety data sheets (SDS)?

- Methodology : Assume standard precautions for pyrazine derivatives:

- Use PPE (gloves, lab coats, goggles) and work in a fume hood.

- Follow emergency protocols for inhalation (fresh air exposure) or skin contact (immediate rinsing) as per SDS guidelines .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic and vibrational dynamics of this compound?

- Methodology : Apply the multiconfiguration time-dependent Hartree (MCTDH) method to simulate nuclear motion in all 24 vibrational modes. This approach captures S1/S2 state couplings and predicts absorption spectra, validated against experimental benchmarks .

- Key Insight : Symmetry considerations are critical for accurate modeling of pyrazine derivatives .

Q. What strategies resolve contradictions in metabolic stability data during preclinical studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.